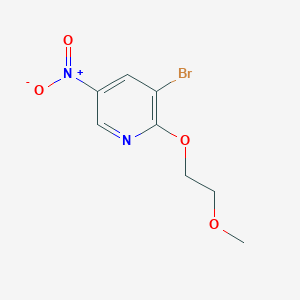
3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine
Übersicht
Beschreibung
3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine, also known as 3-Bromo-2-EtO-5-NO2-pyridine, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of other compounds, such as amines, nitriles, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine is a compound of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various heterocyclic compounds. Studies have explored its reactivity and the influence of substituents on its chemical behavior. For instance, the directive influence of the N-oxide group during nitration reactions has been demonstrated, revealing how specific substituents can guide the formation of nitro derivatives in pyridine N-oxides. This highlights the compound's utility in synthesizing nitro-substituted pyridines, essential intermediates in pharmaceutical and agrochemical products (Hertog, Ammers, & Schukking, 2010).
Synthesis Optimization and Safety
Research on optimizing the synthesis of related nitropyridines, like 5-Bromo-2-nitropyridine, has addressed challenges such as low conversion rates, impurity content, and reproducibility. Studies have detailed the development of safe, scalable protocols for hydrogen peroxide oxidation, demonstrating the importance of rigorous process development and safety studies in chemical manufacturing. Such research contributes to the efficient and safe production of nitropyridine derivatives on an industrial scale (Agosti et al., 2017).
Spectroscopic Analysis and Molecular Structure
The vibrational spectroscopy studies of related nitropyridines, such as 5-bromo-2-nitropyridine, have provided deep insights into their molecular structures. Using techniques like FT-Raman and FT-IR spectroscopy, researchers have been able to determine the equilibrium geometry, natural atomic charges, and vibrational frequencies of these compounds. These studies are crucial for understanding the physical and chemical properties of nitropyridines, aiding in the design and synthesis of new materials with desired functionalities (Sundaraganesan et al., 2005).
Computational Chemistry and Drug Design
Computational studies on derivatives of nitropyridines, like 5-bromo-3-nitropyridine-2-carbonitrile, have utilized various density functional theory (DFT) methods to analyze their molecular structure, electronic properties, and potential as drug candidates. Such research includes examining molecular electrostatic potential, frontier molecular orbitals, and ligand-protein interactions through molecular docking studies. These insights are pivotal for drug discovery, allowing researchers to predict the biological activity and therapeutic potential of new compounds (Arulaabaranam et al., 2021).
Eigenschaften
IUPAC Name |
3-bromo-2-(2-methoxyethoxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O4/c1-14-2-3-15-8-7(9)4-6(5-10-8)11(12)13/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABOROOTMFAYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


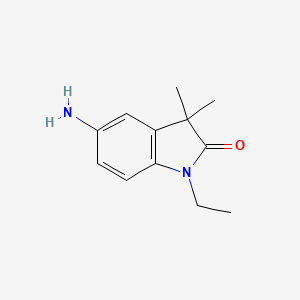
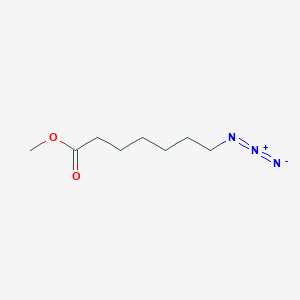

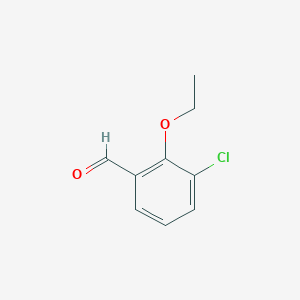


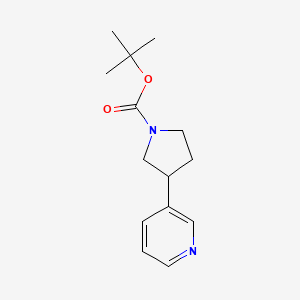
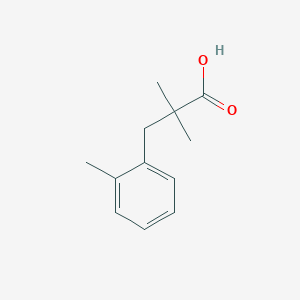

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)
![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)

